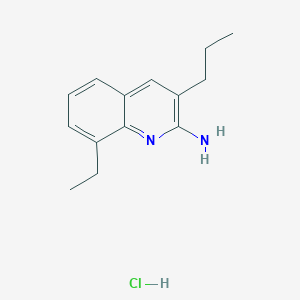

2-Amino-8-ethyl-3-propylquinoline hydrochloride

Beschreibung

2-Amino-8-ethyl-3-propylquinoline hydrochloride is a quinoline derivative characterized by an amino group at position 2, an ethyl substituent at position 8, and a propyl chain at position 3, with a hydrochloride counterion. Quinoline derivatives are often studied for their antimicrobial, anticancer, or central nervous system (CNS) activity, depending on substituent patterns .

Eigenschaften

CAS-Nummer |

1171691-18-1 |

|---|---|

Molekularformel |

C14H19ClN2 |

Molekulargewicht |

250.77 g/mol |

IUPAC-Name |

8-ethyl-3-propylquinolin-2-amine;hydrochloride |

InChI |

InChI=1S/C14H18N2.ClH/c1-3-6-12-9-11-8-5-7-10(4-2)13(11)16-14(12)15;/h5,7-9H,3-4,6H2,1-2H3,(H2,15,16);1H |

InChI-Schlüssel |

NNMPJDQOYJRYTK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCC1=C(N=C2C(=C1)C=CC=C2CC)N.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-8-ethyl-3-propylquinoline hydrochloride typically involves the reaction of 8-ethyl-3-propylquinoline with an amine source under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of 2-Amino-8-ethyl-3-propylquinoline hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the product .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-8-ethyl-3-propylquinoline hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2-Amino-8-ethyl-3-propylquinoline hydrochloride may yield quinoline derivatives with additional oxygen-containing functional groups .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimalarial Activity

Recent studies have highlighted the potential of quinoline derivatives, including 2-amino-8-ethyl-3-propylquinoline hydrochloride, as effective antimalarial agents. Research indicates that modifications to the quinoline structure can enhance activity against chloroquine-resistant strains of Plasmodium falciparum, a major malaria-causing parasite. For instance, structural variations have been shown to improve efficacy, with some derivatives achieving significant in vitro activity against resistant strains .

Neuroprotective Properties

The compound has also been investigated for its neuroprotective properties. It is believed that quinoline derivatives can function as bifunctional iron chelators, which may reduce oxidative stress—a key factor in neurodegenerative diseases such as Parkinson's disease. Studies have demonstrated that certain derivatives exhibit high affinity for dopamine D2 and D3 receptors while simultaneously binding iron, thus potentially alleviating oxidative damage in neuronal cells .

Antiparasitic Applications

Antileishmanial and Antitrypanosomal Activity

Quinoline derivatives have shown promise in treating kinetoplastid diseases such as leishmaniasis and Chagas disease. For example, compounds structurally related to 2-amino-8-ethyl-3-propylquinoline hydrochloride have demonstrated significant activity against Leishmania species and Trypanosoma cruzi in preclinical models. These compounds were found to be more potent than traditional treatments, suggesting their potential as new therapeutic agents .

Synthesis and Structural Modifications

The synthesis of 2-amino-8-ethyl-3-propylquinoline hydrochloride involves various methods that allow for the introduction of different substituents on the quinoline ring. Recent advances in synthetic chemistry have focused on optimizing reaction conditions to yield compounds with enhanced biological activity while minimizing toxicity. The exploration of green chemistry techniques has also been a significant trend in the synthesis of these derivatives .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Amino-8-ethyl-3-propylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with proteins and enzymes, affecting their function and activity. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table compares structural, molecular, and functional properties of 2-amino-8-ethyl-3-propylquinoline hydrochloride with four structurally related quinoline derivatives:

Notes:

- Molecular weight for the hypothetical compound is estimated based on analogs .

- TPSA : Topological Polar Surface Area (critical for predicting membrane permeability).

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: Chlorine (e.g., in 2-amino-5-chloro-8-methyl-3-propylquinoline hydrochloride) enhances electrophilicity, which may improve interactions with nucleophilic residues in enzymes or receptors .

Structural Influences on Physicochemical Properties: Lipophilicity: Ethyl and propyl substituents (e.g., in 2-amino-8-ethyl-3-propylquinoline hydrochloride) likely increase logP values compared to methyl-substituted analogs, favoring passive diffusion across lipid membranes. Metabolic Stability: Dimethyl groups (e.g., in 2-amino-7,8-dimethyl-3-propylquinoline hydrochloride) may shield the quinoline core from oxidative metabolism, extending half-life .

Analytical Considerations: Reverse-phase HPLC (RP-HPLC) methods validated for amitriptyline hydrochloride could be adapted for quantifying these quinoline derivatives, with adjustments for substituent-induced polarity changes.

Biologische Aktivität

2-Amino-8-ethyl-3-propylquinoline hydrochloride is a synthetic compound belonging to the quinoline class, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C13H16ClN

- Molecular Weight : 235.73 g/mol

- CAS Number : 1171691-18-1

The biological activity of 2-Amino-8-ethyl-3-propylquinoline hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound has been studied for its potential roles in:

- Antimicrobial Activity : Exhibiting inhibitory effects against a range of pathogens.

- Antiparasitic Effects : Showing efficacy against kinetoplastid protozoa such as Leishmania and Trypanosoma species.

Biological Activity Overview

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibitory against bacteria | |

| Antiparasitic | Effective against Leishmania | |

| Cytotoxicity | Induces apoptosis in cancer cells |

Case Studies and Research Findings

- Antimicrobial Studies

- Antiparasitic Activity

-

Cytotoxicity in Cancer Cells

- In vitro assays revealed that 2-Amino-8-ethyl-3-propylquinoline hydrochloride induced apoptosis in various cancer cell lines, including human leukemia cells. The mechanism involved the modulation of apoptotic pathways, suggesting its potential as an anticancer agent.

Discussion

The diverse biological activities of 2-Amino-8-ethyl-3-propylquinoline hydrochloride underscore its potential as a therapeutic agent. Its antimicrobial and antiparasitic properties make it a candidate for further development in treating infectious diseases, particularly those caused by resistant strains of bacteria and protozoan parasites.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-8-ethyl-3-propylquinoline hydrochloride, and how can purity be optimized?

- Methodology : Begin with a Friedländer synthesis using 2-aminobenzaldehyde derivatives and ethyl/propyl-substituted ketones. Use catalytic acid (e.g., HCl) under reflux conditions (80–100°C, 6–12 hours). Purify via recrystallization in ethanol/water (3:1 v/v) and confirm purity using HPLC with a C18 column (e.g., Kromasil C18, 150 mm × 4.6 mm, 5 μm) and a methanol-phosphate buffer mobile phase (70:30) . Monitor intermediates with TLC (silica gel, UV detection).

Q. How should researchers characterize the structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- NMR : Use - and -NMR in DMSO-d6 to confirm substituent positions (e.g., ethyl at C8, propyl at C3).

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]).

- X-ray Crystallography : For unambiguous confirmation (if single crystals are obtained), as demonstrated for analogous quinoline derivatives .

Q. What solvent systems are optimal for dissolving 2-amino-8-ethyl-3-propylquinoline hydrochloride in pharmacological assays?

- Methodology : Use polar aprotic solvents (e.g., DMSO) for stock solutions (10–50 mM) due to the compound’s hydrochloride salt form. Dilute in phosphate-buffered saline (PBS, pH 7.4) for in vitro studies. Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Advanced Research Questions

Q. How can HPLC/UPLC methods be validated for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodology :

- Column : C18 or phenyl-hexyl stationary phase (e.g., 2.1 × 100 mm, 1.7 μm).

- Mobile Phase : Gradient of methanol and 0.1% formic acid for improved peak symmetry.

- Validation Parameters :

- Linearity : 0.1–50 μg/mL (r > 0.995).

- Accuracy/Precision : Spike-and-recovery in plasma (85–115% recovery, RSD < 5%).

- LOD/LOQ : 0.03 μg/mL and 0.1 μg/mL, respectively .

Q. How to resolve contradictions in reported bioactivity data (e.g., variable IC values across studies)?

- Methodology :

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and serum protein content (e.g., 10% FBS).

- Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays).

- Check Batch Variability : Characterize compound purity (HPLC > 98%) and confirm salt form (HCl vs. free base) via elemental analysis .

Q. What strategies mitigate interference from quinoline derivatives in spectroscopic analyses?

- Methodology :

- Chromatographic Separation : Optimize gradient elution to resolve peaks of structurally similar analogs.

- Derivatization : Use dansyl chloride or other fluorogenic tags for selective detection in fluorescence-based assays.

- Chemometric Tools : Apply PCA or PLS regression to deconvolute overlapping UV/Vis spectra .

Q. How to design stability studies for long-term storage of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.